4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide
Description
The compound 4-Methoxy-N-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide is a benzamide derivative featuring a central propanoyl chain substituted with 4-methoxyphenyl and phenyl groups, and a terminal benzamide moiety with a 4-methoxy substituent. While direct data on this compound are sparse in the literature, structurally analogous molecules provide insights into its behavior .
Properties
CAS No. |
15231-12-6 |
|---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide |
InChI |
InChI=1S/C24H21NO5/c1-29-19-12-8-17(9-13-19)22(26)21(16-6-4-3-5-7-16)24(28)25-23(27)18-10-14-20(30-2)15-11-18/h3-15,21H,1-2H3,(H,25,27,28) |
InChI Key |
GMNHAZMKDOTPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(=O)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: 4-Methoxybenzoic acid derivatives.
Reduction: 4-Methoxybenzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with key analogs:
Key Observations:
- Methoxy Groups : The target compound and analogs (e.g., ABM-33, III-15g) use methoxy substituents to modulate solubility and aromatic interactions.
- Backbone Diversity: The propanoyl chain in the target contrasts with rigid spacers (e.g., cyclobutyl in ABM-33) or triazole rings (III-15g), affecting conformational flexibility .
- Bioactivity : Analogs like III-15g exhibit anti-HIV activity, suggesting that the target’s amide and methoxy groups may support similar interactions with biological targets .
Physicochemical Properties
Notes:
- The target’s molecular weight (403.43 g/mol) is lower than III-15g and ABM-33, suggesting better bioavailability.
- Analogs with trifluoromethyl groups (e.g., ) show enhanced thermal stability (higher melting points) due to hydrophobic interactions.
Biological Activity
4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide, a complex organic compound, is gaining attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . Its synthesis involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with a chalcone derivative, leading to the formation of the target compound through several steps involving reflux and crystallization processes .
Antiviral Properties
Recent studies have highlighted the antiviral properties of related compounds within the N-phenylbenzamide family. For instance, derivatives like IMB-0523 have shown significant anti-HBV (Hepatitis B Virus) activity. These compounds act by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication. The IC50 values for IMB-0523 were reported as 1.99 µM and 3.30 µM against wild-type and drug-resistant HBV strains respectively, indicating strong antiviral efficacy .
Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives
| Compound | Target Virus | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| IMB-0523 | HBV | 1.99 | 58 |
| IMB-0523 | Drug-resistant HBV | 3.30 | 52 |
The mechanism by which these compounds exert their antiviral effects involves the upregulation of A3G, which can inhibit HBV DNA replication through both deaminase-dependent and independent pathways. This suggests a multifaceted approach to inhibiting viral replication, making these compounds promising candidates for further development .
Case Studies
- Study on IMB-0523 : In vitro studies demonstrated that IMB-0523 significantly inhibited HBV replication in HepG2.2.15 cells. The study also assessed its pharmacokinetic profile in vivo using a duck HBV model, confirming its potential as an anti-HBV agent .
- Synthesis and Characterization : The synthesis of related derivatives has been extensively characterized using techniques such as IR, NMR spectroscopy, and X-ray crystallography. These techniques confirm the structural integrity and purity of synthesized compounds, which is crucial for their biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
